
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt is a heterocyclic organic compound with the molecular formula C5H27N5O6P2 and a molecular weight of 315.25 g/mol . It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt typically involves the reaction of isopropylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted into the final product through further chemical reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time, ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different phosphonic acid derivatives, while substitution reactions can yield a variety of substituted phosphonic acid compounds .
Scientific Research Applications
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt
- ((Isopropylimino)bis(methylene))bisphosphonic acid, sodium salt
- ((Isopropylimino)bis(methylene))bisphosphonic acid, potassium salt
Uniqueness
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its ammonium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
94113-37-8 |
|---|---|
Molecular Formula |
C5H27N5O6P2 |
Molecular Weight |
315.25 g/mol |
IUPAC Name |
tetraazanium;N,N-bis(phosphonatomethyl)propan-2-amine |
InChI |
InChI=1S/C5H15NO6P2.4H3N/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);4*1H3 |
InChI Key |
SEFLBYWDEHMZEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
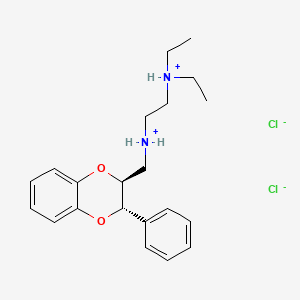
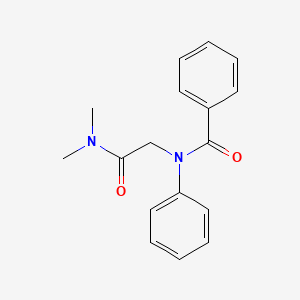
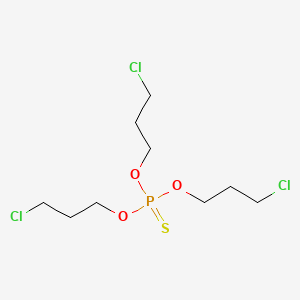
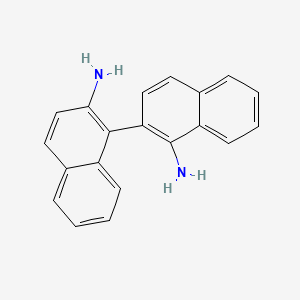

![4-Oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771584.png)

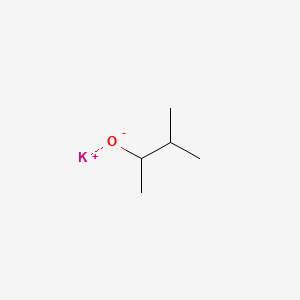
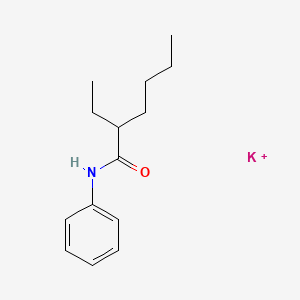
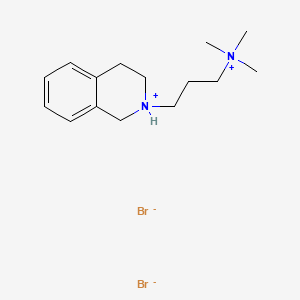
![N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide](/img/structure/B13771617.png)
